8-Hydroxy-7-iodoquinolinesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-iodoquinolinesulphonic acid is a chemical compound with the molecular formula C₉H₆INO₄S and a molecular weight of 351.12 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with hydroxyl, iodine, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinolinesulphonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid as reagents. The process can be summarized as follows:
Iodination: 8-Hydroxyquinoline is treated with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 7th position.
Sulfonation: The iodinated product is then reacted with sulfuric acid to introduce the sulfonic acid group at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-7-iodoquinolinesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-iodoquinolinesulphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-iodoquinolinesulphonic acid involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to compromise the functional integrity of cytoplasmic membranes in fungal cells. This leads to cellular leakage and inhibition of pseudohyphae formation in Candida albicans . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: A parent compound with similar hydroxyl and quinoline structure but lacks iodine and sulfonic acid groups.
8-Hydroxy-5-quinolinesulfonic acid: Similar structure but without the iodine atom.
Clioquinol: Another 8-hydroxyquinoline derivative with antifungal properties.
Uniqueness: 8-Hydroxy-7-iodoquinolinesulphonic acid stands out due to the presence of both iodine and sulfonic acid groups, which confer unique chemical reactivity and biological activity. This makes it more versatile in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
30135-95-6 |
---|---|
Molekularformel |
C9H8INO4S |
Molekulargewicht |
353.14 g/mol |
IUPAC-Name |
8-hydroxy-7-iodo-4H-quinoline-1-sulfonic acid |
InChI |
InChI=1S/C9H8INO4S/c10-7-4-3-6-2-1-5-11(16(13,14)15)8(6)9(7)12/h1,3-5,12H,2H2,(H,13,14,15) |
InChI-Schlüssel |
PKSDDLOFRMVSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C2=C1C=CC(=C2O)I)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.